tert-Butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tert-Butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate is a chemical intermediate that has been referenced in various research contexts, particularly in the synthesis of piperidine derivatives, which are of interest due to their potential applications in medicinal chemistry and drug development. The tert-butyl group is a common protecting group in organic synthesis, and the presence of the formyl group indicates potential for further functionalization.
Synthesis Analysis
The synthesis of tert-butyl piperidine derivatives can be achieved through various routes. For instance, the synthesis of 1-tert-butyl-4-chloropiperidine, which shares structural similarities with the compound of interest, has been reported to proceed via chlorination using thionyl chloride and tetrabutylammonium chloride as an additive or through the addition of methylmagnesium chloride to a dimethyliminium salt . Another related compound, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, was synthesized from 4-methylpyridinium through a series of steps including SN2 substitution, borohydride reduction, oxidation, and acylation, with a total yield of 80.2% .
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine derivatives can be complex, with the potential for various substituents affecting the overall geometry and properties of the molecule. X-ray diffraction studies have been used to confirm the structure of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which crystallized in the monoclinic crystal system . The molecular and crystal structure of another related compound, a thieno[2,3-c]pyridine derivative, was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding .
Chemical Reactions Analysis
The reactivity of tert-butyl piperidine derivatives can be explored through various chemical reactions. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been shown to react with L-selectride to yield hydroxypiperidine carboxylates . Additionally, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi followed by alkylation has been used to produce tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine derivatives can be inferred from related compounds. Gas-liquid chromatography and mass spectral analysis have been employed to study the tert-butyldimethylsilyl derivatives of carboxylic acids, which provide insights into the retention data and responses of these compounds . The tert-butyldimethylsilyl derivatives of amino acids have also been analyzed by gas chromatography-mass spectrometry, which helps in confirming the structures of the amino acid derivatives .
Scientific Research Applications
Synthesis of Piperidine Derivatives : Tert-butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate is used in the stereoselective synthesis of substituted piperidine derivatives, which are important in organic chemistry for synthesizing various compounds (Boev et al., 2015).
Intermediate for Anticancer Drugs : This compound serves as an intermediate in the synthesis of small molecule anticancer drugs. The structure and synthesis method were optimized for higher yield, indicating its significance in medicinal chemistry (Zhang et al., 2018).
Preparation of Diverse Piperidine Derivatives : It is used in reactions leading to tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for preparing diverse piperidine derivatives. This highlights its utility in creating a variety of chemically significant molecules (Moskalenko & Boev, 2014).
Synthesis of Medicinally Significant Candidates : The compound is a precursor in the synthesis of medicinally significant candidates, particularly in the synthesis of N-Boc protected oxazolidines, which are important in pharmaceutical research (Khadse & Chaudhari, 2015).
Hydroformylation Reactions : It has been used in highly stereoselective hydroformylation reactions, producing intermediates for the synthesis of homochiral amino acid derivatives, a process crucial in the creation of certain pharmaceuticals (Kollár & Sándor, 1993).
Chiral Auxiliary in Peptide Synthesis : This compound was also utilized as a chiral auxiliary in peptide synthesis, demonstrating its versatility in synthesizing enantiomerically pure compounds, which are important in the development of various drugs (Studer et al., 1995).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(4,5)10(8-14)9-15/h9-10H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMJMECHZIYCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1C=O)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.